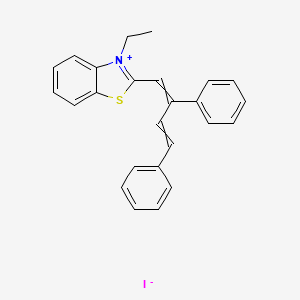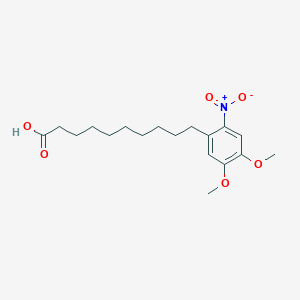![molecular formula C13H22OSi B14346373 2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one CAS No. 91633-63-5](/img/structure/B14346373.png)
2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one is a chemical compound characterized by its unique structure, which includes a cyclohexanone ring substituted with a trimethylsilyl group on a cyclopropylmethylidene moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one typically involves the reaction of cyclohexanone with a trimethylsilyl-substituted cyclopropylmethylidene reagent. The reaction conditions often include the use of a strong base to deprotonate the cyclohexanone, followed by the addition of the trimethylsilyl reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols .
科学研究应用
2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of materials with unique properties, such as polymers and coatings
作用机制
The mechanism of action of 2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The cyclopropylmethylidene moiety can participate in ring-opening reactions, leading to the formation of new chemical bonds and structures .
相似化合物的比较
Similar Compounds
- 2-Methyl-3-[1-(Trimethylsilyl)cyclopropyl]-2-cyclohexen-1-one
- 2-[Methoxy[1-(Trimethylsilyl)cyclopropyl]methyl]cyclohexanone
- 2-[1-(Trimethylsilyl)cyclopropyl]cyclopentanone
Uniqueness
2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one is unique due to its specific combination of a cyclohexanone ring with a trimethylsilyl-substituted cyclopropylmethylidene group. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic applications .
属性
CAS 编号 |
91633-63-5 |
|---|---|
分子式 |
C13H22OSi |
分子量 |
222.40 g/mol |
IUPAC 名称 |
2-[(1-trimethylsilylcyclopropyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C13H22OSi/c1-15(2,3)13(8-9-13)10-11-6-4-5-7-12(11)14/h10H,4-9H2,1-3H3 |
InChI 键 |
GGFKAIGAJGBDEP-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1(CC1)C=C2CCCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


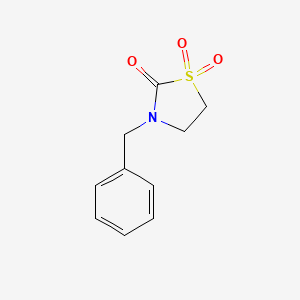
![{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14346307.png)
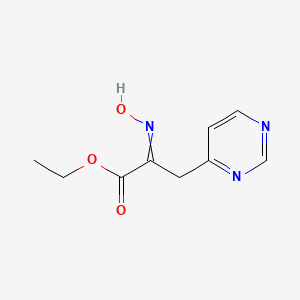
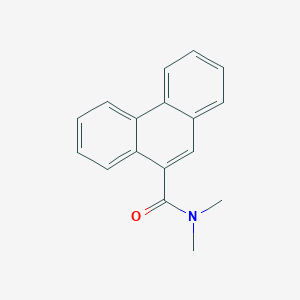
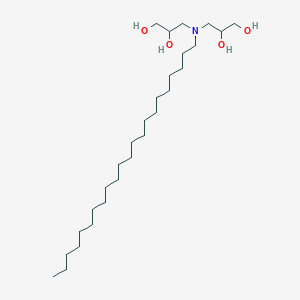
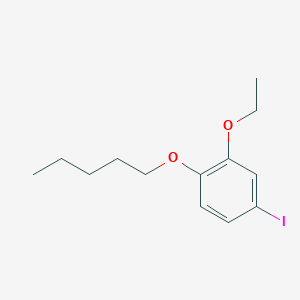
![5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol](/img/structure/B14346342.png)
![5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile](/img/structure/B14346343.png)
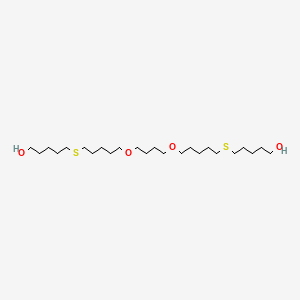
![4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14346351.png)
